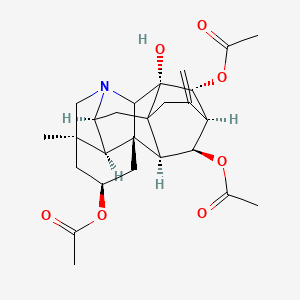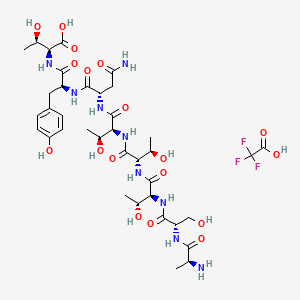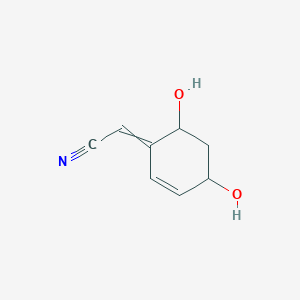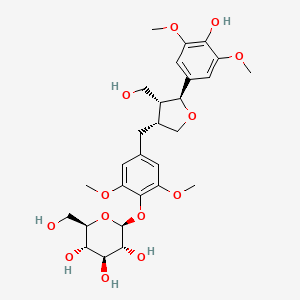
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety attached to a phenyl-ethenesulfonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid typically involves the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of phenyl ethene with sulfonyl chloride to form phenyl-ethenesulfonyl chloride.
Amination: The phenyl-ethenesulfonyl chloride is then reacted with an amine to form the phenyl-ethenesulfonylamino intermediate.
Coupling with Benzoic Acid: Finally, the phenyl-ethenesulfonylamino intermediate is coupled with benzoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenesulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted sulfonyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethenesulfonyl group.
Applications De Recherche Scientifique
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl-ethenesulfonyl chloride
- Benzoic acid derivatives
- Sulfonylamino compounds
Comparison
3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is unique due to the combination of the benzoic acid and phenyl-ethenesulfonylamino groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the presence of the sulfonylamino group can enhance the compound’s ability to interact with biological targets compared to simple benzoic acid derivatives.
Propriétés
Formule moléculaire |
C15H13NO4S |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
3-(2-phenylethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18) |
Clé InChI |
XCLRXFSRZUJEQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)






![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)


![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)


